molecular formula C15H15N5OS B12588968 Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12588968
M. Wt: 313.4 g/mol
InChI Key: HTEIZVNHUMCLEC-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, an acetamide moiety, and a triazinoindole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific structural features, such as the presence of a cyclopropyl group and a triazinoindole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a compound of interest due to its potential biological activities. This article explores its various biological activities, including antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure

The compound features a cyclopropyl group and a thioether linkage to a triazine-indole derivative, which may contribute to its biological activity through unique interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Case Study : A series of thiazole derivatives were tested for their antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring was critical for enhancing antimicrobial efficacy, with some compounds showing MIC values as low as 6.25 µg/mL against resistant strains .
CompoundMIC (µg/mL)Target Organism
Thiazole Derivative 16.25Klebsiella pneumoniae
Thiazole Derivative 212.5Pseudomonas aeruginosa
Acetamide AnalogTBDTBD

Anticancer Activity

The anticancer potential of acetamide derivatives has been explored through various studies:

  • Findings : Certain thiazole-based compounds demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in cancer cell lines. For instance, a derivative showed an IC50 of 1.61 µg/mL against A-431 cells . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influenced cytotoxicity.
CompoundIC50 (µg/mL)Cell Line
Compound A1.61A-431
Compound B1.98Jurkat
Acetamide AnalogTBDTBD

Neuroprotective Activity

Emerging studies suggest potential neuroprotective effects:

  • Research Insight : Compounds structurally related to the acetamide series have shown promise in models of neurodegeneration. For example, derivatives were tested for their ability to inhibit neuroinflammation and apoptosis in neuronal cell lines .

The biological activity of acetamide N-cyclopropyl derivatives may be attributed to their ability to interact with specific protein targets involved in cellular signaling pathways:

  • Protein Interaction Studies : Molecular docking studies have suggested that these compounds can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance .

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-cyclopropyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15N5OS/c1-8-2-5-11-10(6-8)13-14(17-11)18-15(20-19-13)22-7-12(21)16-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,16,21)(H,17,18,20)

InChI Key

HTEIZVNHUMCLEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CC4

Origin of Product

United States

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